
1-(2-(2-Hydroxy-2-(3-methylphenyl)ethoxy)ethyl)-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(2-羟基-2-(3-甲基苯基)乙氧基)乙基)-2-吡咯烷酮是一种复杂的的有机化合物,其结构包含吡咯烷酮环、乙氧基和羟基取代的苯基。
准备方法
合成路线和反应条件
1-(2-(2-羟基-2-(3-甲基苯基)乙氧基)乙基)-2-吡咯烷酮的合成通常涉及多步有机反应。一种常见的方法包括用环氧乙烷与3-甲基苯酚反应生成2-(2-羟基-2-(3-甲基苯基)乙醇。然后在特定条件下,将该中间体与2-吡咯烷酮反应生成最终产物。反应条件通常需要控制温度和催化剂的存在,以确保高产率和纯度。
工业生产方法
在工业环境中,该化合物的生产可能涉及大型反应器和连续流动工艺,以优化效率和可扩展性。使用先进的纯化技术,如色谱法和结晶法,可确保最终产物满足其预期应用所需的规格。
化学反应分析
反应类型
1-(2-(2-羟基-2-(3-甲基苯基)乙氧基)乙基)-2-吡咯烷酮可以进行各种化学反应,包括:
氧化: 羟基可以被氧化成酮或醛。
还原: 该化合物可以被还原成不同的醇衍生物。
取代: 苯基可以进行亲电芳香取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用还原剂,如氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4)。
取代: 在酸性条件下使用卤素 (Cl2, Br2) 和硝化剂 (HNO3) 等试剂。
主要产物
从这些反应中形成的主要产物取决于所用试剂和具体条件。例如,氧化可能生成酮或醛,而取代反应可以在苯环上引入各种官能团。
科学研究应用
1-(2-(2-羟基-2-(3-甲基苯基)乙氧基)乙基)-2-吡咯烷酮在科学研究中具有多种应用:
化学: 用作合成更复杂分子结构的合成砌块。
生物学: 研究其潜在的生物活性以及与生物大分子的相互作用。
医学: 探索其潜在的治疗特性,包括抗炎和抗菌作用。
工业: 用于开发新材料和化学工艺。
作用机制
1-(2-(2-羟基-2-(3-甲基苯基)乙氧基)乙基)-2-吡咯烷酮的作用机制涉及其与特定分子靶点和途径的相互作用。羟基和乙氧基可以与酶和受体形成氢键和其他相互作用,从而影响其活性。该化合物独特的结构使其能够调节各种生化途径,从而导致其观察到的效应。
相似化合物的比较
类似化合物
- 2-羟基-2-甲基丙酰苯酮
- 2-羟基-4'-(2-羟乙氧基)-2-甲基丙酰苯酮
独特之处
1-(2-(2-羟基-2-(3-甲基苯基)乙氧基)乙基)-2-吡咯烷酮因其吡咯烷酮环和羟基取代的苯基的组合而脱颖而出。这种独特的结构赋予了它独特的化学和生物特性,使其成为各种研究应用中的一种宝贵化合物。
属性
CAS 编号 |
131961-32-5 |
|---|---|
分子式 |
C15H21NO3 |
分子量 |
263.33 g/mol |
IUPAC 名称 |
1-[2-[2-hydroxy-2-(3-methylphenyl)ethoxy]ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H21NO3/c1-12-4-2-5-13(10-12)14(17)11-19-9-8-16-7-3-6-15(16)18/h2,4-5,10,14,17H,3,6-9,11H2,1H3 |
InChI 键 |
XEYGUVUMSVRWED-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C(COCCN2CCCC2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


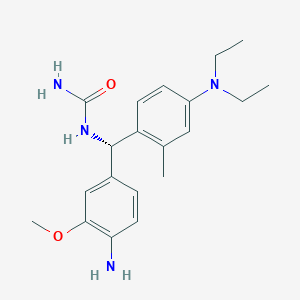
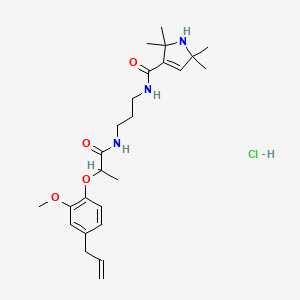
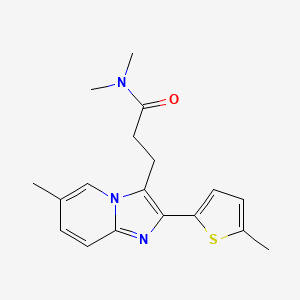
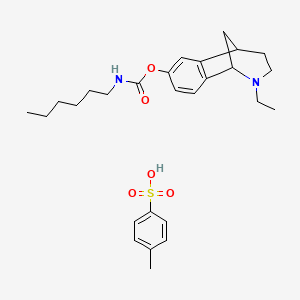
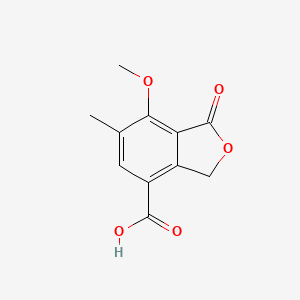

![(1S,3R,4R,6R)-4-[2-(diethylamino)ethoxy]-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12733280.png)



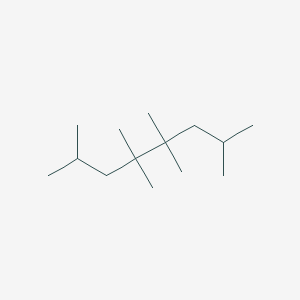
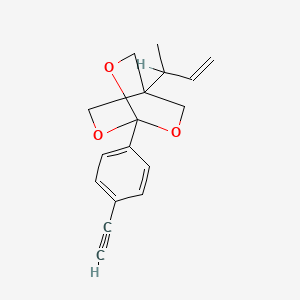
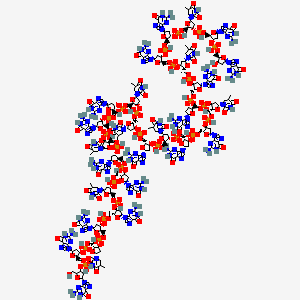
![(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoic acid;hydrate](/img/structure/B12733304.png)
